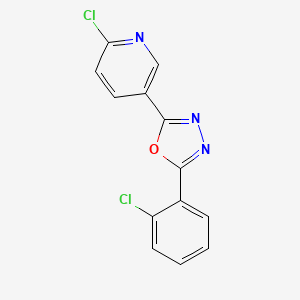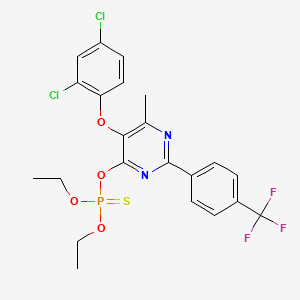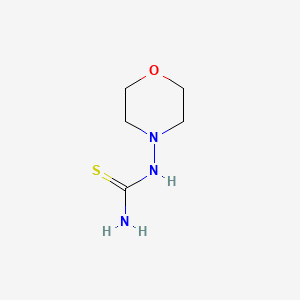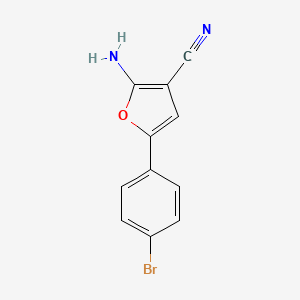
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, also known as DFPD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. DFPD is a pyrrole-2,5-dione derivative that has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.
Mécanisme D'action
Target of Action
The primary targets of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione and their impact on bioavailability are currently unknown . More research is needed to outline these properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit PTP activity, making it a useful tool for studying the role of PTPs in various cellular processes. Additionally, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, including the development of more potent and selective PTP inhibitors, the investigation of the role of PTPs in various disease states, and the exploration of the anti-inflammatory effects of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione. Additionally, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione may have potential applications in the treatment of diabetes and other metabolic disorders, making it an area of interest for future research.
Applications De Recherche Scientifique
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. By inhibiting PTP activity, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione has been shown to enhance insulin signaling and glucose uptake in cells, making it a potential therapeutic target for the treatment of diabetes.
Propriétés
IUPAC Name |
3,4-dichloro-1-(3,4-difluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F2NO2/c11-7-8(12)10(17)15(9(7)16)4-1-2-5(13)6(14)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAFUHKGKJWZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)



![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)

![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)

![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)
![2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041277.png)